molecular formula C21H8N4O5S B12378390 Topoisomerase II/EGFR-IN-1

Topoisomerase II/EGFR-IN-1

Cat. No.: B12378390
M. Wt: 428.4 g/mol
InChI Key: SWONZDSDUUAEPM-UHFFFAOYSA-N
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Description

Topoisomerase II/EGFR-IN-1 is a dual inhibitor targeting both DNA topoisomerase II and epidermal growth factor receptor (EGFR). These enzymes play crucial roles in DNA replication, transcription, and cell proliferation. Inhibiting these targets can lead to significant therapeutic effects, particularly in cancer treatment, where uncontrolled cell growth is a hallmark.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase II/EGFR-IN-1 involves the creation of naphtho[2’,3’:4,5]thiazolo[3,2-a]pyrimidine hybrids. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This involves the reaction of a naphthoquinone derivative with a thioamide under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch reactors: For controlled synthesis and scalability.

    Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II/EGFR-IN-1 undergoes several types of chemical reactions:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Topoisomerase II/EGFR-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Topoisomerase II/EGFR-IN-1 exerts its effects by inhibiting the activity of DNA topoisomerase II and EGFR. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis. Inhibition of EGFR disrupts cell signaling pathways involved in cell proliferation and survival. The compound facilitates the proteasomal degradation of topoisomerase IIα, resulting in increased DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.

    Etoposide: Another topoisomerase II inhibitor with similar applications.

    Osimertinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

Uniqueness

Topoisomerase II/EGFR-IN-1 is unique in its dual inhibitory action on both topoisomerase II and EGFR. This dual targeting can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors like doxorubicin or osimertinib .

Properties

Molecular Formula

C21H8N4O5S

Molecular Weight

428.4 g/mol

IUPAC Name

14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile

InChI

InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H

InChI Key

SWONZDSDUUAEPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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